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Compound of Interest

Chloro(dicyclohexylphenylphosphi
ne)gold(l)

Cat. No.: B159700

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
chloro(dicyclohexylphenylphosphine)gold(l), herein referred to as [Au(PCy2Ph)CI], as a co-
catalyst in dual visible-light photoredox and gold catalysis. This powerful synergistic approach
enables a variety of organic transformations under mild reaction conditions, opening new
avenues for the synthesis of complex molecules relevant to pharmaceutical and materials

science.

Introduction

Dual catalysis combining visible-light photoredox activation with gold catalysis has emerged as
a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In
these systems, a photocatalyst, upon absorption of visible light, initiates a single-electron
transfer (SET) process, generating radical intermediates. These intermediates can then engage
with a gold(l) catalyst, like [Au(PCy2Ph)ClI], to facilitate oxidative addition and subsequent
reductive elimination, enabling cross-coupling reactions that are challenging to achieve through
traditional methods.[1][2] The choice of the phosphine ligand on the gold(l) catalyst can
significantly influence the reaction’'s efficiency and scope.[2] [Au(PCy2Ph)CI], with its electron-
rich and bulky dicyclohexylphenylphosphine ligand, offers unique reactivity in certain
transformations.
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Key Applications

The primary application for [Au(PCy2Ph)CI] in this dual catalytic system is in reactions where
fine-tuning of the electronic and steric properties of the gold catalyst is crucial for achieving
high yields. One prominent example is the arylative ring expansion of alkenyl cycloalkanols.[2]
[3][4] This transformation allows for the construction of functionalized cyclic ketones, which are
important structural motifs in many natural products and pharmaceutical agents.

In this reaction, the photocatalyst generates an aryl radical from an aryldiazonium salt. This
radical then oxidizes the gold(l) catalyst to a gold(ll) species, which is further oxidized to a
highly electrophilic gold(lll)-aryl intermediate.[2] This intermediate activates the alkene of the
cycloalkanol, initiating a ring expansion and subsequent C-C bond formation. The choice of a
gold catalyst with a strongly electron-donating ligand can be critical for product formation,
especially with electron-rich aryl diazonium salts.[2][4]

Data Presentation

The following table summarizes the quantitative data for the dual visible-light photoredox and
gold-catalyzed arylative ring expansion of 1-(1-phenylcyclopropyl)ethen-1-ol with 4-
methoxyphenyldiazonium tetrafluoroborate, highlighting the effect of the phosphine ligand on
the gold(l) catalyst.

Entry Gold Catalyst Photocatalyst Time (h) Yield (%)

1 PhsPAuCI Ru(bpy)s(PFs)2 12 35

2 (p- Ru(bpy)s(PFe)2 12 75
CF3CsHa)sPAUCI

3 [Au(PCy2Ph)CI] Ru(bpy)s(PFe)2 12 <10

4 IPrAuCl Ru(bpy)s(PFe)2 12 0

Data sourced from the supplementary information of Shu, X.-Z., et al., J. Am. Chem. Soc. 2014,
136 (16), pp 5844-5847.[2][3][4]

Note: In this specific arylative ring expansion with an electron-rich diazonium salt, the gold
catalyst with a strong electron-withdrawing ligand, (p-CFsCsHa4)3sPAUCI, provided the best yield.
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[2][4] While [Au(PCy2Ph)CI] was tested, it proved less effective for this particular substrate
combination, underscoring the importance of ligand screening for reaction optimization.
However, the principles and protocols are directly applicable, and for other substrates, an
electron-rich ligand such as dicyclohexylphenylphosphine may be beneficial.

Experimental Protocols

General Protocol for Dual Visible-Light Photoredox and
Gold-Catalyzed Arylative Ring Expansion

This protocol is adapted from the work of Shu, Toste, and coworkers.[2][3][4]

Materials:

Alkenyl cycloalkanol (e.g., 1-(1-phenylcyclopropyl)ethen-1-ol) (0.1 mmol, 1.0 equiv)

Aryldiazonium tetrafluoroborate (0.15 mmol, 1.5 equiv)

Gold catalyst (e.g., [Au(PCy2Ph)CI]) (0.01 mmol, 10 mol%)

Photocatalyst (e.g., Ru(bpy)s(PFe)2) (0.005 mmol, 5 mol%)

Anhydrous solvent (e.g., acetonitrile, CHsCN) (1.0 mL)

Inert atmosphere (Nitrogen or Argon)

Visible light source (e.g., blue LEDS)
Procedure:

o To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkenyl cycloalkanol
(0.1 mmol), aryldiazonium tetrafluoroborate (0.15 mmol), gold catalyst (0.01 mmol), and
photocatalyst (0.005 mmol).

o Seal the vial with a septum and purge with an inert atmosphere (N2 or Ar) for 10-15 minutes.

e Add the anhydrous solvent (1.0 mL) via syringe.
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» Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 34 W blue
LED lamp) and stir vigorously at room temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the residue by flash column chromatography on silica gel to afford the desired product.
Safety Precautions:

 Aryldiazonium salts can be explosive when dry and should be handled with care.

o Gold catalysts and photocatalysts can be toxic and should be handled in a well-ventilated
fume hood.

o Always wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.

Visualizations
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Caption: Dual Gold/Photoredox Catalytic Cycle.

This diagram illustrates the general mechanism for the dual gold and photoredox-catalyzed
cross-coupling reactions. The cycle begins with the photoexcitation of the photocatalyst, which
then initiates a series of single-electron transfer and redox events involving the aryldiazonium
salt and the gold catalyst, ultimately leading to the formation of the desired product and
regeneration of both catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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